molecular formula C11H8N4S B085252 1,2-Dihydro-1-naphthyl-5H-tetrazole-5-thione CAS No. 14331-22-7

1,2-Dihydro-1-naphthyl-5H-tetrazole-5-thione

Cat. No.: B085252
CAS No.: 14331-22-7
M. Wt: 228.28 g/mol
InChI Key: QUFRGNOIJAGRFY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Dihydro-1-naphthyl-5H-tetrazole-5-thione typically involves the reaction of naphthylamine with thioc

Properties

IUPAC Name

1-naphthalen-1-yl-2H-tetrazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4S/c16-11-12-13-14-15(11)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H,12,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUFRGNOIJAGRFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N3C(=S)N=NN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50162384
Record name 1,2-Dihydro-1-naphthyl-5H-tetrazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50162384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14331-22-7
Record name 1,2-Dihydro-1-(1-naphthalenyl)-5H-tetrazole-5-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14331-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dihydro-1-naphthyl-5H-tetrazole-5-thione
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC508893
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Record name 1,2-Dihydro-1-naphthyl-5H-tetrazole-5-thione
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Record name 1,2-dihydro-1-naphthyl-5H-tetrazole-5-thione
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Record name 1-naphthalen-1-yltetrazole-5-thiol
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods

Procedure details

To a solution of NaN3 (1.76 g, 27.0 mmol) in a mixture of 1,4-dioxane (25 mL) and water (25 mL) was added 1-naphthalenylisothiocyanate (5.00 g, 27.0 mmol) at room temperature. The yellow solution containing a white solid was heated at 102° C. for 2 h. The reaction mixture was then cooled to room temperature and aqueous 1 N HCl solution was added until pH 2 was reached. The aqueous mixture was extracted with EtOAc (250 mL). The organic layer was extracted with aqueous 1 N NaOH solution. The aqueous layer was acidified with aqueous 6 N HCl solution and a white precipitate formed. The suspension was filtered and the resulting solid was triturated with Et2O/hexane (1/1) to give the title compound (3.89 g, 63% yield) as an off white solid.
Name
Quantity
1.76 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
63%

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